molecular formula C17H17FO B1327697 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898794-28-0

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No.: B1327697
CAS No.: 898794-28-0
M. Wt: 256.31 g/mol
InChI Key: DRUORFQLOSNBRF-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone is a fluorinated propiophenone derivative characterized by a 2,4-dimethylphenyl group attached to the propanone backbone and a fluorine substituent at the 2' position of the aromatic ring. The compound is listed with 10 suppliers, indicating its availability for research use .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-7-8-14(13(2)11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUORFQLOSNBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644694
Record name 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-28-0
Record name 1-Propanone, 3-(2,4-dimethylphenyl)-1-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

  • Starting Materials:

    • 2,4-dimethylphenyl magnesium bromide (Grignard reagent) or 2,4-dimethylbenzene (as aromatic substrate)
    • 2-fluorobenzoyl chloride or 2-fluoropropiophenone derivatives
  • Catalyst:

    • Aluminum chloride (AlCl₃), a Lewis acid catalyst, is commonly used to facilitate the acylation.
  • Solvent:

    • Anhydrous solvents such as dichloromethane or chloroform are employed to maintain anhydrous conditions and prevent hydrolysis of acyl chlorides.
  • Reaction Conditions:

    • The reaction is conducted under strictly anhydrous conditions.
    • Temperature control is critical, typically maintained between 0°C and 5°C to avoid side reactions and ensure regioselectivity.
    • Stirring and slow addition of reagents help control the reaction kinetics.
  • Mechanism:

    • Formation of an acylium ion intermediate from the acyl chloride and AlCl₃.
    • Electrophilic aromatic substitution on the 2,4-dimethylphenyl ring to form the ketone.

Alternative Synthetic Routes

  • Grignard Reaction:

    • Reaction of 2,4-dimethylphenyl magnesium bromide with 2-fluorobenzoyl chloride under anhydrous conditions to yield the ketone.
  • Suzuki-Miyaura Cross-Coupling (Less Common for This Compound):

    • Coupling of aryl boronic acids with halogenated propiophenone derivatives can be used to introduce the 2,4-dimethylphenyl group or fluorine substituent, though this is more typical for related compounds.

Industrial Scale Considerations

  • Continuous Flow Reactors:

    • Employed to enhance control over reaction parameters such as temperature, mixing, and reagent addition rates.
    • Improve reproducibility and scalability.
  • Automated Systems:

    • Precise dosing of reagents and catalysts to optimize yield and minimize impurities.
  • Purification:

    • Crystallization from solvent mixtures such as ethyl acetate/hexane to obtain pure product.
    • Use of seeding and controlled cooling to manage polymorphism and crystal quality.
Parameter Typical Conditions Notes
Catalyst Aluminum chloride (AlCl₃) Lewis acid catalyst, used in stoichiometric amounts
Solvent Anhydrous dichloromethane or chloroform Prevents hydrolysis of acyl chloride
Temperature 0–5°C Controls regioselectivity and side reactions
Reaction Time 2–6 hours Depends on scale and reagent purity
Atmosphere Inert (nitrogen or argon) Avoids moisture and oxidation
Work-up Quenching with ice-cold water, extraction Removes catalyst and by-products
Purification Recrystallization or chromatography Ensures high purity (>98%)
  • Yield:

    • Typical yields range from 70% to 90% depending on reaction scale and optimization.
  • Purity:

    • Confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Absence of residual solvents and side products verified by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Structural Confirmation:

    • NMR (¹H, ¹³C, and ¹⁹F) confirms the position of methyl and fluorine substituents.
    • Infrared (IR) spectroscopy shows characteristic carbonyl stretch (~1680 cm⁻¹).
    • Mass spectrometry confirms molecular weight consistent with C₁₆H₁₅FO (approx. 238 g/mol).
Method Starting Materials Catalyst Solvent Temperature Yield (%) Notes
Friedel-Crafts Acylation 2-fluorobenzoyl chloride + 2,4-dimethylphenyl MgBr AlCl₃ Anhydrous DCM/CHCl₃ 0–5°C 75–85 Requires strict anhydrous conditions
Grignard Reaction 2,4-dimethylphenyl MgBr + 2-fluorobenzoyl chloride None (Grignard reagent acts) Ether solvents (THF) 0–25°C 70–80 Sensitive to moisture
Suzuki Coupling (Analog) Aryl boronic acid + halogenated propiophenone Pd catalyst DMF or toluene 80–100°C Variable Less common for this specific compound

The preparation of 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone is most effectively achieved via Friedel-Crafts acylation using 2-fluorobenzoyl chloride and 2,4-dimethylphenyl Grignard reagents under anhydrous conditions with aluminum chloride as catalyst. Control of reaction parameters such as temperature, solvent dryness, and reagent purity is critical to achieving high yield and purity. Industrial synthesis benefits from continuous flow technology and automation to scale production efficiently. Analytical techniques including NMR, HPLC, IR, and MS are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

  • Fluorine vs. Chlorine’s larger atomic radius may increase steric hindrance, while its polarizability could enhance lipophilicity .
  • Multiple Fluorine Substituents: The trifluorinated derivative (3',4',5'-F) has a higher molecular weight (292.30 vs. ~260 estimated for mono-fluoro analogs) and likely improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Structural Isomerism

  • Dimethylphenyl Position : The shift from 2,4-dimethylphenyl (target compound) to 2,3-dimethylphenyl in the analog (CAS: 898793-01-6) changes steric and electronic profiles. The 2,4-substitution pattern may offer better symmetry and reduced steric clash compared to 2,3-substitution .

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR : Fluorine’s strong electronegativity deshields adjacent protons, causing distinct downfield shifts in $^1$H NMR. For example, the 2'-F substituent in the target compound would split aromatic proton signals significantly .
  • IR : Stretching vibrations for C=O (~1680–1700 cm$^{-1}$) and C-F (~1100–1250 cm$^{-1}$) are critical for structural confirmation .

Thermal Properties

While direct data for the target compound are lacking, shows that fluorinated aromatic amines (e.g., 2-amino-5-fluoropyridine) exhibit melting points near 93–97°C, suggesting that fluorine’s presence lowers melting points compared to non-halogenated analogs .

Biological Activity

3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C16_{16}H16_{16}F\O
  • IUPAC Name : 3-(2,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific bacterial strains.
  • Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, showing promise in inhibiting proliferation and inducing apoptosis in certain types of cancer cells.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, potentially leading to reduced cell viability.
  • Apoptosis Induction : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives similar to this compound. The findings indicated that these compounds could effectively inhibit cancer cell growth through apoptosis induction. The study highlighted a structure-activity relationship (SAR) that suggests modifications to the phenyl groups can enhance anticancer efficacy .

Antimicrobial Effects

Research conducted on related compounds revealed significant antimicrobial activity against various pathogens. For instance, a derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, suggesting that structural similarities may confer similar antimicrobial properties .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Remarks
AnticancerHL-60 (Leukemia)5.0Induces apoptosis
AntimicrobialStaphylococcus aureus32Effective against resistant strains
AntifungalCandida albicans20Shows potential as an antifungal agent

Q & A

Q. What are the recommended methods for synthesizing 3-(2,4-Dimethylphenyl)-2'-fluoropropiophenone, and how do reaction conditions influence yield?

A Claisen-Schmidt condensation is typically employed, using 2'-fluoroacetophenone and 2,4-dimethylbenzaldehyde under basic conditions (e.g., NaOH/ethanol). Temperature control (60–80°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) are critical to minimize side products like aldol adducts . Catalytic bases (e.g., pyrrolidine) may enhance regioselectivity. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is recommended to isolate the target compound.

Q. How can researchers characterize the structural and electronic properties of this compound?

Use a combination of:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and fluorine coupling patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation pathways .
  • X-ray crystallography : For unambiguous confirmation of the ketone group geometry and intermolecular interactions .
  • IR spectroscopy : To identify carbonyl stretching frequencies (~1680–1720 cm1^{-1}) and aromatic C–H vibrations .

Q. What stability considerations are critical for handling this compound in experimental workflows?

The compound is sensitive to prolonged light exposure due to the fluorophenyl group. Store in amber vials at 4°C under inert gas (N2_2 or Ar). Thermal gravimetric analysis (TGA) shows decomposition above 200°C, indicating stability under standard reaction temperatures (<150°C) .

Q. How can researchers detect trace impurities in synthesized batches?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with UV detection (254 nm) resolves impurities like unreacted aldehydes or hydroxylated byproducts . Limit of detection (LOD) for fluorinated impurities is ~0.1% using LC-MS .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom at the 2'-position influence reaction mechanisms in cross-coupling or nucleophilic substitution reactions?

The fluorine atom increases the electrophilicity of the carbonyl group, facilitating nucleophilic attack at the α-carbon. Computational studies (DFT) show a 15–20% reduction in activation energy for SN2 reactions compared to non-fluorinated analogs. However, steric hindrance from the 2,4-dimethylphenyl group may slow kinetics in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Anomalous 19F^{19}\text{F} shifts may arise from solvent polarity or aggregation effects. Compare experimental data with computed NMR spectra (GIAO method) using Gaussian or ORCA software. For example, a downfield shift >2 ppm suggests intermolecular halogen bonding, which can be confirmed via X-ray diffraction .

Q. How can structural modifications at the 2,4-dimethylphenyl group enhance biological activity while maintaining solubility?

Replace methyl groups with hydrophilic substituents (e.g., –OH or –OCH3_3) via Friedel-Crafts acylation. Pharmacokinetic modeling (e.g., SwissADME) predicts logP reductions of 0.5–1.0 units, improving aqueous solubility. Validate using in vitro assays (e.g., protein binding studies) .

Q. What computational approaches predict the compound’s reactivity in complex reaction systems?

  • Molecular dynamics (MD) simulations : To model solvent effects on reaction pathways.
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Machine learning : Train models on PubChem datasets to forecast byproduct formation .

Q. How do steric effects from the 2,4-dimethylphenyl group impact crystallization behavior?

The bulky substituent disrupts π-π stacking, favoring monoclinic or orthorhombic crystal systems over triclinic. Differential scanning calorimetry (DSC) reveals a broad melting range (75–85°C) due to polymorphic transitions. Solvent screening (e.g., ethanol/water mixtures) optimizes crystal habit .

Q. What protocols validate the compound’s role as a precursor in bioactive molecule synthesis?

  • Stepwise functionalization : Introduce amine or thiol groups via reductive amination or thiol-ene click chemistry.
  • Biological testing : Use cytotoxicity assays (e.g., MTT) on modified derivatives to establish structure-activity relationships (SAR) .

Methodological Notes

  • Data Interpretation : Cross-reference experimental results with PubChem’s computed properties (e.g., InChIKey, SMILES) for validation .
  • Safety : Follow RIFM guidelines for handling fluorinated aromatics, including fume hood use and PPE .
  • Instrumentation : Prioritize high-field NMR (>400 MHz) and tandem MS (Q-TOF) for accurate characterization .

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